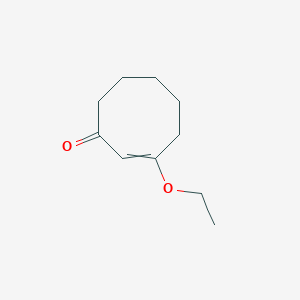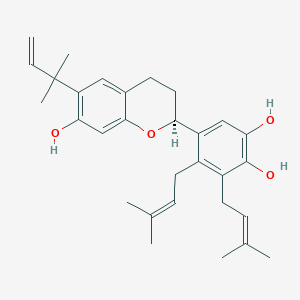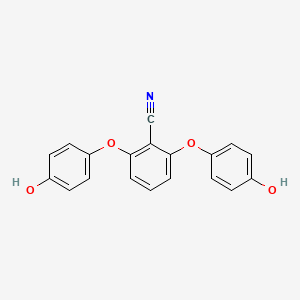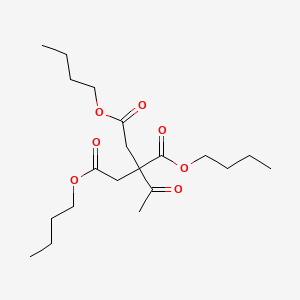
Tributyl 2-acetylpropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl 2-acetylpropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C₂₀H₃₄O₇. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a plasticizer, which helps to increase the flexibility and durability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl 2-acetylpropane-1,2,3-tricarboxylate can be synthesized through the esterification of citric acid with butanol in the presence of an acid catalyst. The reaction typically involves heating citric acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then refluxed for several hours until the desired product is formed. The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation columns, helps in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tributyl 2-acetylpropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tributyl 2-acetylpropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tributyl 2-acetylpropane-1,2,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetyl tributyl citrate: Similar in structure but with different ester groups.
Tributyl citrate: Lacks the acetyl group present in tributyl 2-acetylpropane-1,2,3-tricarboxylate.
Triethyl citrate: Contains ethyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct chemical and physical properties. Its acetyl group enhances its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
106226-76-0 |
|---|---|
Molecular Formula |
C20H34O7 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tributyl 2-acetylpropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H34O7/c1-5-8-11-25-17(22)14-20(16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 |
InChI Key |
AWTYDTDAALFGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)C)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


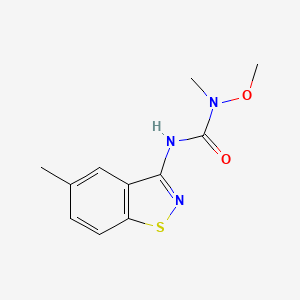
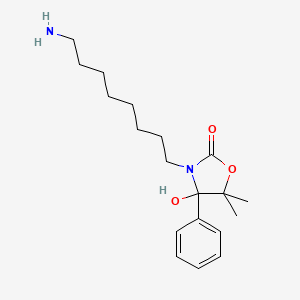
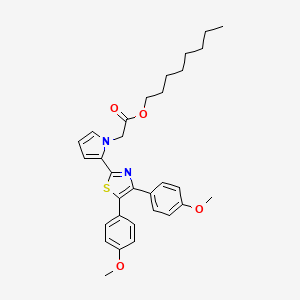
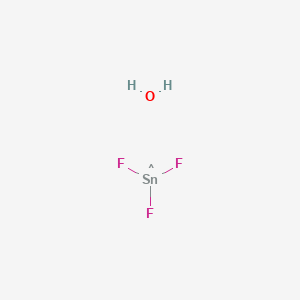
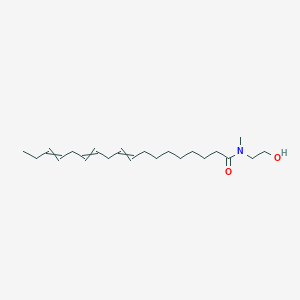
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
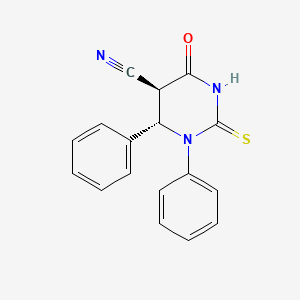
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
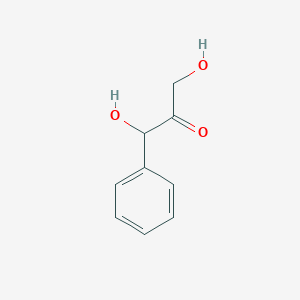
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
